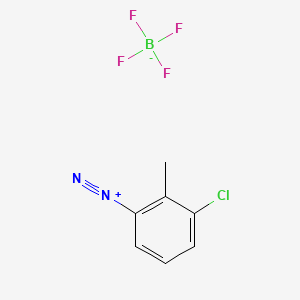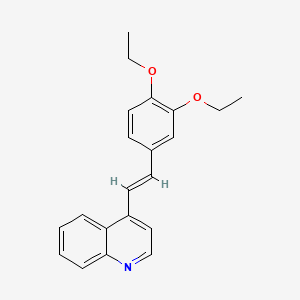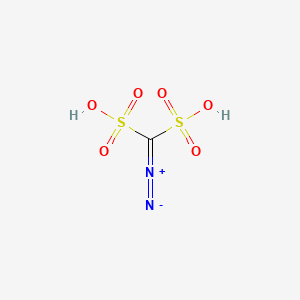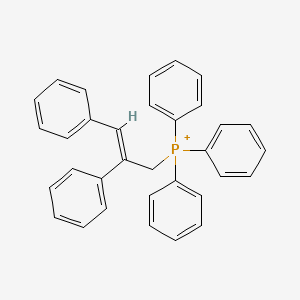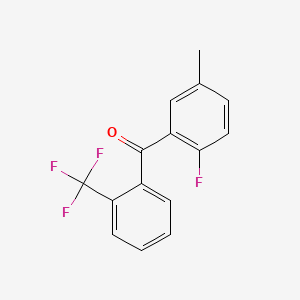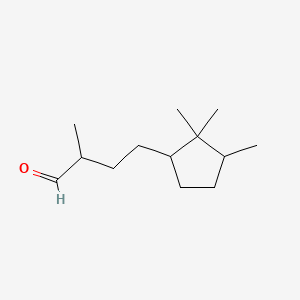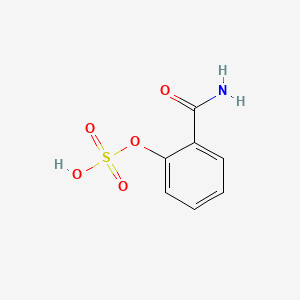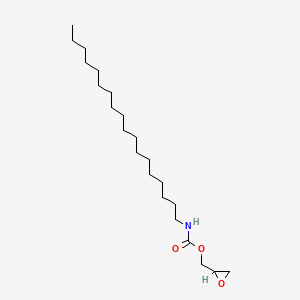
Oxiranylmethyl octadecylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxiranylmethyl octadecylcarbamate is a chemical compound with the molecular formula C22H43NO3 and a molecular weight of 369.58172 g/mol . . This compound is part of the carbamate family, which are organic compounds derived from carbamic acid.
Preparation Methods
The synthesis of oxiranylmethyl octadecylcarbamate typically involves the reaction of octadecylamine with oxiranylmethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Oxiranylmethyl octadecylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Oxiranylmethyl octadecylcarbamate has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of oxiranylmethyl octadecylcarbamate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, depending on the context. The compound may also interact with cellular membranes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Oxiranylmethyl octadecylcarbamate can be compared with other carbamate compounds, such as ethyl carbamate and methyl carbamate. These compounds share similar chemical structures but differ in their specific functional groups and properties. This compound is unique due to its long octadecyl chain, which imparts specific physical and chemical properties .
Similar compounds include:
- Ethyl carbamate
- Methyl carbamate
- Phenyl carbamate
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
94135-55-4 |
|---|---|
Molecular Formula |
C22H43NO3 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
oxiran-2-ylmethyl N-octadecylcarbamate |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-22(24)26-20-21-19-25-21/h21H,2-20H2,1H3,(H,23,24) |
InChI Key |
INEYIRFSQAWYPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC1CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





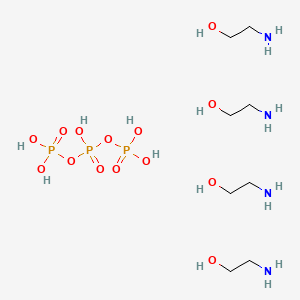
![2-[2-(1-piperidinyl)ethyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12665351.png)

